molecular formula C11H15NO B14566272 Ethanone, 1-(6-butyl-3-pyridinyl)- CAS No. 61340-80-5

Ethanone, 1-(6-butyl-3-pyridinyl)-

Cat. No.: B14566272
CAS No.: 61340-80-5
M. Wt: 177.24 g/mol
InChI Key: JKJCIYLACNNCNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanone, 1-(6-butyl-3-pyridinyl)- is a pyridine derivative characterized by a butyl substituent at the 6-position of the pyridine ring and an ethanone (acetyl) group at the 3-position. Pyridine derivatives with ketone functionalities are widely studied for their roles in pharmaceuticals, agrochemicals, and organic synthesis due to their electronic and steric effects . The butyl group at position 6 likely enhances lipophilicity compared to smaller substituents, influencing solubility and interaction with biological targets .

Properties

CAS No.

61340-80-5

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

1-(6-butylpyridin-3-yl)ethanone

InChI

InChI=1S/C11H15NO/c1-3-4-5-11-7-6-10(8-12-11)9(2)13/h6-8H,3-5H2,1-2H3

InChI Key

JKJCIYLACNNCNV-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC=C(C=C1)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(6-butyl-3-pyridinyl)- typically involves the reaction of 6-butylpyridine with ethanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound with better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(6-butyl-3-pyridinyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

    Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Ethanone, 1-(6-butyl-3-pyridinyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone, 1-(6-butyl-3-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethanone, 1-(6-butyl-3-pyridinyl)- with structurally related pyridine-based ethanones, focusing on substituents, molecular properties, and applications inferred from the evidence:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Evidence Source
Ethanone, 1-(6-butyl-3-pyridinyl)- 6-butyl, 3-acetyl C₁₁H₁₅NO 177.24 (estimated) Hypothesized enhanced lipophilicity; potential intermediate in drug synthesis. Inferred
3-Acetylpyridine 3-acetyl C₇H₇NO 121.14 Flavoring agent; used in nicotinic receptor studies.
1-(6-Methylpyridin-3-yl)ethanone 6-methyl, 3-acetyl C₈H₉NO 135.16 Intermediate in organic synthesis; used in heterocyclic chemistry.
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone 6-CF₃, 3-acetyl C₈H₆F₃NO 189.13 High electronegativity from CF₃ group; applications in agrochemicals or fluorinated compounds.
1-(5,6-Dichloropyridin-3-yl)ethanone 5,6-dichloro, 3-acetyl C₇H₅Cl₂NO 204.03 Electron-withdrawing Cl groups may enhance reactivity in cross-coupling reactions.
1-(6-Isopropylpyridin-3-yl)ethanone 6-isopropyl, 3-acetyl C₁₀H₁₃NO 163.22 Similarity score 0.89 to target compound; used in specialty chemical synthesis.
1-(6-Methoxy-3-pyridazinyl)ethanone 6-methoxy, 3-acetyl C₇H₈N₂O₂ 152.15 Methoxy group improves solubility; potential pharmaceutical intermediate.

Structural and Electronic Effects

  • Butyl vs.
  • Electron-Withdrawing Groups: Compounds like 1-(5,6-Dichloropyridin-3-yl)ethanone () and 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone () exhibit altered reactivity due to electron-withdrawing substituents, making them suitable for electrophilic substitution reactions.
  • Methoxy Substitution: The methoxy group in 1-(6-methoxy-3-pyridazinyl)ethanone () enhances solubility in polar solvents, a trait less pronounced in the butyl-substituted analog.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.